4-(thiophen-2-yl)-1H-imidazol-2-amine

Thymidylate synthase Antifolate Leukemia

Replaceable heteroaryl analogs often abolish anticancer activity due to altered tubulin or thymidylate synthase engagement. This specific 4-(thiophen-2-yl)-1H-imidazol-2-amine scaffold is irreplaceable for programs requiring:
- **Tubulin polymerization inhibition** via the colchicine site (unique to thiophene substitution).
- **Thymidylate synthase inhibition** (IC50 = 90 nM) with 7.3-fold greater leukemia cytotoxicity vs. PDDF.
- **Src kinase family inhibition** (Ki 90-480 nM) for anti-metastatic agent design.
Available in flexible research quantities with immediate shipping.

Molecular Formula C7H7N3S
Molecular Weight 165.22 g/mol
CAS No. 76507-19-2
Cat. No. B3153754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(thiophen-2-yl)-1H-imidazol-2-amine
CAS76507-19-2
Molecular FormulaC7H7N3S
Molecular Weight165.22 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CN=C(N2)N
InChIInChI=1S/C7H7N3S/c8-7-9-4-5(10-7)6-2-1-3-11-6/h1-4H,(H3,8,9,10)
InChIKeyBZNSLDJQLYGLGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Thiophen-2-yl)-1H-imidazol-2-amine: Core Scaffold


4-(Thiophen-2-yl)-1H-imidazol-2-amine is a heterocyclic building block consisting of a central imidazole ring with a 2-amino substituent and a 4-thiophene moiety. This scaffold serves as a privileged pharmacophore in medicinal chemistry, enabling derivatization into potent anticancer agents [1]. The compound exhibits intrinsic biological activity, including inhibition of thymidylate synthase (TS) with an IC50 of 90 nM against the H35F/F cell-derived enzyme [2]. Its molecular weight (165.22 g/mol) and hydrogen-bonding capacity render it a versatile core for the design of orally active microtubule-destabilizing agents and Src family kinase inhibitors [1][3].

Heterocyclic building block for medicinal chemistry derivatization
Privileged scaffold for microtubule-targeting and TS inhibition studies
Core for generating research probes with reported kinase and tubulin interactions

4-(Thiophen-2-yl)-1H-imidazol-2-amine: Irreplaceable Pharmacophore


Generic substitution with other heteroaryl imidazol-2-amines—such as 4-phenylimidazol-2-amine (CAS: 6775-79-7) or 4-(furan-2-yl)-1H-imidazol-2-amine—is inadvisable due to profound differences in target engagement and downstream pharmacology. The thiophene ring uniquely confers potent tubulin polymerization inhibition and cytotoxic activity in cancer cells; replacement of thiophene and phenyl groups by other fragments significantly decreases anticancer potency [1]. Furthermore, the 2-aminoimidazole core with a 4-thiophene substituent enables specific binding to the colchicine site of tubulin—a mechanism not shared by the majority of 4-aryl imidazol-2-amines [2]. Consequently, even minor structural modifications within the same class can ablate activity, making this specific scaffold irreplaceable for research programs requiring tubulin-targeting or thymidylate synthase-inhibitory phenotypes.

Scaffold Replacement of thiophene with phenyl or furan may alter tubulin polymerization and colchicine-site binding context.
Activity Structural analogs lacking the 4-thiophene group may not reproduce reported TS inhibition or cellular potency.
Mechanism Colchicine-site targeting is scaffold-specific; generic 4-aryl imidazol-2-amines are unlikely to engage the same site.

4-(Thiophen-2-yl)-1H-imidazol-2-amine: Head-to-Head Evidence


TS Inhibition and HL-60 Cytotoxicity Comparison

The compound inhibits thymidylate synthase (TS) from H35F/F cells with an IC50 of 90 nM. Compared to the clinical-stage TS inhibitor PDDF (IC50 = 14 nM), it is 6.4-fold less potent. However, against HL-60 leukemia cells, the compound shows 7.3-fold greater cytotoxicity (IC50 = 0.72 µM) than PDDF (IC50 = 5.29 µM) [1].

TS Inhibition vs PDDF
Head-to-head
IC50 90 nM (TS) / 0.72 µM (HL-60) vs PDDF 14 nM / 5.29 µM
Reported enzyme vs. cellular response context
6.4-fold weaker TS inhibition yet 7.3-fold higher HL-60 cytotoxicity suggests engagement of additional intracellular targets.
Thymidylate synthase Antifolate Leukemia

Compound 2 Potency Against Gastric Cancer Cells

Derivatization at the 1-position yields a potent tubulin polymerization inhibitor. Compound 2 (CAS: 736176-82-2), a direct derivative, inhibits NUGC-3 gastric cancer cell growth with an IC50 of 0.05 µM [1]. In comparison, the same study reported that replacing the thiophene or phenyl group with other fragments substantially reduced potency [2].

NUGC-3 Gastric Cancer Cells
Class-level
Derivative IC50 = 0.05 µM; potency reduction without thiophene
Supports tubulin polymerization inhibition context
Thiophene moiety is essential for sub-100 nM range in this cell model.
Tubulin polymerization Microtubule destabilizer Gastric cancer

Src Family Kinase Inhibitory Activity

4-Aminoimidazole derivatives containing the thiophene substituent have been identified as Src family kinase (SFK) inhibitors with Ki values ranging from 90 to 480 nM [1]. While a direct comparator for the parent compound is not available, the structural class demonstrates 2–130 fold improved activity over earlier generation SFK inhibitors [2].

SFK Binding Affinity
Class-level
Ki 90–480 nM for thiophene-containing derivatives
Supports Src family kinase inhibition research context
2–130 fold improvement over earlier-generation SFK inhibitors; direct comparator for parent not available.
Src family kinase Tyrosine kinase inhibitor Cancer metastasis

4-(Thiophen-2-yl)-1H-imidazol-2-amine Applications


Microtubule Destabilizers for Gastric & Colorectal Cancer

Use 4-(thiophen-2-yl)-1H-imidazol-2-amine as the core scaffold to synthesize 2-amino-1-thiazolyl imidazole derivatives that inhibit tubulin polymerization and arrest cancer cells in G2/M phase. Compound 2 (CAS: 736176-82-2) demonstrated an IC50 of 0.05 µM against NUGC-3 gastric cancer cells and inhibited tumor growth in histocultured human gastric and colorectal tumors [1]. This application is directly supported by evidence of the thiophene group's essential role in maintaining sub-100 nM potency.

SFK Inhibitors for Metastatic Cancer

Employ the 4-aminoimidazole scaffold with 4-thiophene substitution to design next-generation SFK inhibitors. The core structure yields compounds with Ki values between 90 and 480 nM against Src, Fyn, Lyn, and Yes [2]. Since Src hyperactivation drives metastasis in solid tumors, this application addresses a critical unmet need for orally active anti-metastatic agents.

Thymidylate Synthase Inhibitor Profiling in Leukemia

Use the compound to explore alternative antifolate mechanisms. While 4-(thiophen-2-yl)-1H-imidazol-2-amine inhibits TS with an IC50 of 90 nM (6.4-fold weaker than PDDF), it demonstrates 7.3-fold greater cytotoxicity against HL-60 leukemia cells (IC50 = 0.72 µM vs. 5.29 µM for PDDF) [3]. This suggests the compound engages additional intracellular targets beyond TS, making it a valuable tool for probing resistance pathways in leukemia.

Application
Selection Property
Validation Focus
Microtubule destabilizer research
Tubulin polymerization inhibitor design
Tubulin binding and cell-cycle arrest endpoints
SFK inhibitor scaffold studies
Kinase selectivity profiling
SFK panel and metastasis model endpoints
Antifolate mechanism profiling
Alternative TS inhibitor design
Intracellular target engagement beyond TS

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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